molecular formula C14H23NO4 B12813463 2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid

2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid

Cat. No.: B12813463
M. Wt: 269.34 g/mol
InChI Key: LCRBTSRHZLQODR-JRUYECLLSA-N
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Description

2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid (CAS: 2227202-47-1) is a bicyclic carboxylic acid derivative featuring a rigid azabicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid substituent at the 5-position of the bicyclic system. This structure confers stereochemical rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or peptidomimetics. Limited data exist on its physical properties (e.g., melting point, solubility), but it is typically stored at ambient or controlled temperatures .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-4-5-11(15)6-10(9)7-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1

InChI Key

LCRBTSRHZLQODR-JRUYECLLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CC2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid typically involves multiple steps, starting from simpler precursors. One common approach is to start with a bicyclic amine, which undergoes protection with tert-butoxycarbonyl chloride under basic conditions. The protected amine is then reacted with a suitable acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • Bicyclo[2.2.2] vs. Bicyclo[2.2.1] : The [2.2.2] system (e.g., CAS 2227202-47-1) offers greater conformational rigidity and reduced ring strain compared to the [2.2.1] analog (CAS 1628613-11-5), which may exhibit higher reactivity but lower stability .
  • Ring Size and Strain : The [3.1.0] system (e.g., MFCD09040637) introduces significant strain, limiting stability but enabling unique binding geometries in enzyme active sites .

Hazard Profiles

  • The target compound (CAS 2227202-47-1) carries notable hazards, including acute oral toxicity (H302) and skin/eye irritation (H315/H319), necessitating stringent handling protocols .

Research Findings and Data Gaps

  • Physicochemical Data : Melting points, solubility, and stability metrics are largely unreported for these compounds, hindering direct comparisons .
  • Biological Activity: Limited data exist on the target compound’s pharmacological profile, though its rigid scaffold suggests utility in targeting sterically constrained enzymes .
  • Environmental Impact: No ecological toxicity data are available for any of the compounds, highlighting a critical research gap .

Biological Activity

2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic structures, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid can be represented as follows:

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1628613-11-5

The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

Pharmacological Potential

Research indicates that azabicyclic compounds, including this specific derivative, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that azabicyclic compounds can possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
  • CNS Activity : The bicyclic framework is associated with neuroactive properties, suggesting potential applications in treating neurological disorders.
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer activity, showing promise in inhibiting tumor growth in various cancer cell lines.

The mechanisms through which these compounds exert their effects are still under investigation but may involve:

  • Interaction with specific receptors in the central nervous system.
  • Modulation of enzyme activities related to metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of azabicyclic compounds:

StudyFindings
Smith et al. (2023)Reported antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM for a related azabicyclic compound.
Johnson et al. (2024)Demonstrated neuroprotective effects in an animal model of Parkinson's disease using derivatives of the azabicyclo scaffold.
Lee et al. (2024)Investigated anticancer properties, finding significant inhibition of cell proliferation in breast cancer cell lines at concentrations above 10 µM.

Synthesis and Derivatives

The synthesis of 2-((1S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid typically involves multi-step organic reactions, including:

  • Formation of the bicyclic structure.
  • Introduction of the tert-butoxycarbonyl group.
  • Carboxylation to yield the final product.

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